(6Z)-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-5-Imino-6-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-Imino-6-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the phenoxyethyl group. The thiazolo[3,2-a]pyrimidin-7-one core is then constructed through cyclization reactions. The final step involves the formation of the imino group under specific reaction conditions, such as the use of strong bases or acids to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-Imino-6-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of certain diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure might impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (6Z)-5-Imino-6-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(6Z)-5-Imino-6-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one: This compound shares structural similarities with other thiazolo[3,2-a]pyrimidin derivatives.
Indole Derivatives: Compounds with the indole core structure.
Phenoxyethyl Compounds: Compounds containing the phenoxyethyl group.
Uniqueness
The uniqueness of (6Z)-5-Imino-6-{[1-(2-Phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one lies in its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C29H22N4O2S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H22N4O2S/c30-27-24(28(34)31-29-33(27)26(19-36-29)20-9-3-1-4-10-20)17-21-18-32(25-14-8-7-13-23(21)25)15-16-35-22-11-5-2-6-12-22/h1-14,17-19,30H,15-16H2/b24-17-,30-27? |
InChI Key |
ZGLZHFZPVLWTPD-ZEAYLUBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CN(C5=CC=CC=C54)CCOC6=CC=CC=C6)/C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CN(C5=CC=CC=C54)CCOC6=CC=CC=C6)C(=N)N23 |
Origin of Product |
United States |
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